Product packaging for 4-(Ethenesulfonyl)pyridine(Cat. No.:CAS No. 1153516-81-4)

4-(Ethenesulfonyl)pyridine

Cat. No.: B2788093
CAS No.: 1153516-81-4
M. Wt: 169.2
InChI Key: VJHPVSJPPQFUTE-UHFFFAOYSA-N
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Description

4-(Ethenesulfonyl)pyridine is a chemical compound with the molecular formula C7H7NO2S . It serves as a valuable activated pyridine derivative and building block in organic synthesis, particularly for the construction of more complex nitrogen-containing heterocycles. Recent research demonstrates its utility in oxidative [3+2] annulation reactions with β-arylethenesulfonyl fluorides, providing a novel, transition-metal-free route to indolizine-functionalized sulfonyl fluorides . This class of products represents important pharmacophores in medicinal chemistry, highlighting the significant research value of this compound as a key starting material in the development of new therapeutic candidates . Its structure features both an electron-deficient pyridine ring and an ethenesulfonyl moiety, making it a versatile substrate for annulation and functionalization. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2S B2788093 4-(Ethenesulfonyl)pyridine CAS No. 1153516-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHPVSJPPQFUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153516-81-4
Record name 4-(ethenesulfonyl)pyridine
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Chemical Reactivity and Mechanistic Investigations of 4 Ethenesulfonyl Pyridine

Nucleophilic Addition Reactions to the α,β-Unsaturated Sulfonyl Group

The ethenesulfonyl group in 4-(ethenesulfonyl)pyridine functions as a potent Michael acceptor. The strong electron-withdrawing nature of the pyridyl ring and the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to attack by a wide variety of nucleophiles. This conjugate addition is a primary mode of reactivity for this compound. researchgate.net

Soft nucleophiles, such as thiols, amines, and carbanions, readily add to the β-carbon to form stable adducts. scripps.edu The reaction mechanism typically involves the initial attack of the nucleophile on the β-carbon, generating a resonance-stabilized carbanion intermediate. This intermediate is then protonated, usually by the solvent or during workup, to yield the final addition product. Vinyl sulfones are known to be highly reactive Michael acceptors, often showing greater reactivity than corresponding acrylates or acrylamides. nih.govrsc.org This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate α-carbanion through inductive effects and participation of its d-orbitals. nih.gov

The general scheme for nucleophilic addition is as follows:

Step 1: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the ethenesulfonyl group.

Step 2: A resonance-stabilized enolate-like intermediate is formed.

Step 3: The intermediate is protonated to give the final 1,4-adduct.

The stereochemistry of nucleophilic additions to substituted vinyl sulfones can often be controlled to favor specific diastereomers. In the case of additions that create a new stereocenter, the facial selectivity of the attack on the double bond is a key consideration. For reactions involving chiral nucleophiles or catalysts, high levels of enantioselectivity can be achieved.

For instance, in related vinylogous Darzens and aza-Darzens reactions involving sulfone-stabilized nucleophiles, the reactions proceed with high diastereoselectivity, typically affording trans-epoxides and favoring trans-aziridines. nsf.gov This stereochemical preference is often dictated by steric hindrance in the transition state, which favors the approach of the nucleophile from the less hindered face and leads to a thermodynamically more stable product configuration. While specific studies on the stereochemical outcomes for this compound are not extensively detailed in the reviewed literature, the principles observed with other vinyl sulfones and vinyl pyridines suggest that stereocontrol is feasible. nsf.govresearchgate.net

The rate and efficiency of nucleophilic additions to this compound are significantly influenced by the choice of catalysts and solvents.

Catalyst Effects:

Base Catalysis: Basic catalysts, such as triethylamine or potassium carbonate, are commonly used to deprotonate protic nucleophiles (e.g., thiols, alcohols), increasing their nucleophilicity and accelerating the rate of addition. researchgate.net

Nucleophilic Catalysis: Lewis bases like triphenylphosphine (PPh₃) and 4-(dimethylamino)pyridine (DMAP) can also catalyze the reaction. rsc.org The mechanism involves the initial addition of the catalyst to the vinyl sulfone, forming a zwitterionic intermediate that is more susceptible to attack by the primary nucleophile. rsc.org This type of catalysis is particularly effective for the addition of less reactive nucleophiles like alcohols. rsc.org

Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the sulfonyl oxygen atoms or the pyridine (B92270) nitrogen. This coordination increases the electrophilicity of the β-carbon, making it more reactive towards nucleophiles. This approach is common in Diels-Alder reactions involving vinyl pyridines and can be applied to Michael additions. rsc.org

Solvent Effects: The solvent plays a crucial role by influencing the solubility of reactants, stabilizing charged intermediates, and potentially participating in the reaction mechanism. epa.gov

Polar Protic Solvents: Solvents like methanol or ethanol can stabilize the charged intermediates formed during the addition and can also serve as a proton source for the final protonation step.

Polar Aprotic Solvents: Solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are effective at solvating cations and can accelerate reactions involving anionic nucleophiles.

Solvent-Free Conditions: For some reactions, particularly polymerizations involving divinyl sulfone, solvent-free conditions can lead to significantly faster reaction rates due to the high concentration of reactants. rsc.org

The following table summarizes the effects of different catalysts on the Michael addition of nucleophiles to vinyl sulfones.

CatalystNucleophileSubstrateEffect
Triethylamine (Base)ThiolsEthyl Vinyl SulfoneAccelerates reaction by deprotonating thiol. rsc.org
Triphenylphosphine (Nucleophilic)AlcoholsDivinyl SulfonePromotes oxa-Michael addition via a zwitterionic intermediate. rsc.org
Rh/BINAP (Lewis Acid)Aryl Boron ReagentsPyridinium SaltsControls regioselectivity of addition (C6-selective). nih.gov
Rh/Bobphos (Lewis Acid)Aryl Boron ReagentsPyridinium SaltsControls regioselectivity of addition (C2-selective). nih.gov

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is exceedingly difficult. This low reactivity is due to two primary factors:

Inherent Electron Deficiency of Pyridine: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. This deactivates the entire ring towards attack by electrophiles compared to benzene (B151609). pearson.com

Strong Deactivating Effect of the Sulfonyl Group: The 4-(ethenesulfonyl) group is a powerful electron-withdrawing group, further deactivating the pyridine ring through both resonance and inductive effects.

When EAS reactions are forced to occur on pyridine, they proceed preferentially at the C-3 (meta) position. study.com Attack at the C-2 or C-4 positions results in a destabilized cationic intermediate (a Wheland intermediate) where one of the resonance structures places a positive charge directly on the electronegative nitrogen atom. study.com Attack at C-3 avoids this unfavorable arrangement, leading to a more stable intermediate. Given that the strongly deactivating ethenesulfonyl group is already at the C-4 position, any potential electrophilic attack would be strongly directed to the C-3 and C-5 positions, but would require extremely harsh reaction conditions and likely result in very low yields.

Radical Chemistry Involving the Ethenesulfonyl Moiety

The ethenesulfonyl group is a versatile participant in radical reactions. The double bond can undergo radical addition, and the sulfonyl group can be involved in transformations that generate sulfonyl radicals.

Radical Addition to the Alkene: Similar to nucleophilic addition, radical species can add to the β-carbon of the vinyl sulfone. This process is often initiated by a radical initiator like azobisisobutyronitrile (AIBN). For example, the radical-mediated addition of alkyl radicals to vinylpyridines is a known transformation. nih.govnih.gov In the case of this compound, an alkyl radical (R•) would add to the double bond to form a new radical intermediate stabilized by the adjacent sulfonyl group. This intermediate can then be trapped or can propagate a radical chain.

A notable reaction is the radical-mediated thiodesulfonylation, where the addition of a thiyl radical (ArS•) to a vinyl sulfone is followed by the elimination of a sulfonyl radical, resulting in the formation of a vinyl sulfide. nih.gov This suggests that radical addition to the ethenesulfonyl moiety of this compound could lead to either addition or substitution products, depending on the stability of the intermediates and the reaction conditions.

Generation and Reaction of Sulfonyl Radicals: Vinyl sulfones can be synthesized via the radical-radical cross-coupling of vinyl radicals and sulfonyl radicals. acs.org Sulfonyl radicals are typically generated from sulfonyl chlorides or sodium sulfinates. acs.orgresearchgate.net While this is a synthetic route to vinyl sulfones, it highlights the general reactivity of these species. Transformations involving the sulfonyl group of this compound could potentially proceed through sulfonyl radical intermediates under appropriate photochemical or thermal conditions. rsc.orgresearchgate.net

Cycloaddition Reactions and Intramolecular Annulation Pathways

The electron-deficient nature of the alkene in this compound makes it an excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The reaction is facilitated by the low energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The strong electron-withdrawing sulfonyl group and the pyridyl ring significantly lower the LUMO energy of the ethenesulfonyl moiety, enhancing its reactivity towards a wide range of dienes.

Lewis acid catalysis can further accelerate these reactions. rsc.orgnih.gov Coordination of a Lewis acid (e.g., BF₃·OEt₂) to the pyridine nitrogen increases the electron-withdrawing capacity of the substituent, making the dienophile even more reactive and often enhancing the regioselectivity and diastereoselectivity of the cycloaddition. rsc.orgnih.gov

The table below illustrates expected Diels-Alder reactions with this compound as the dienophile.

DieneDienophileExpected ProductConditions
CyclopentadieneThis compoundBicyclic pyridyl sulfone adductThermal or Lewis acid catalyzed rsc.org
IsopreneThis compoundSubstituted cyclohexenyl-pyridyl sulfoneThermal or Lewis acid catalyzed rsc.orgnih.gov
Danishefsky's DieneThis compoundFunctionalized cyclohexenone precursorThermal

Intramolecular annulation pathways are also possible if a diene system is tethered to the pyridine ring or the sulfonyl group. Such intramolecular [4+2] cycloadditions are often more facile than their intermolecular counterparts, providing efficient routes to complex, fused heterocyclic ring systems. mdpi.com

Role of the Pyridine Nitrogen in Reaction Mechanisms (e.g., as a Base, Nucleophile, or Catalyst)

The nitrogen atom in the pyridine ring of this compound plays a multifaceted role in its chemical reactivity. Its lone pair of electrons, residing in an sp² hybrid orbital in the plane of the aromatic ring, is not part of the delocalized π-system. wikipedia.orglibretexts.org This electronic configuration allows the nitrogen to function as a base, a nucleophile, and a potential catalyst. However, the presence of the strongly electron-withdrawing ethenesulfonyl group at the 4-position significantly modulates these properties by decreasing the electron density on the nitrogen atom. stackexchange.comnih.gov

As a Base

Like a tertiary amine, the pyridine nitrogen can act as a Lewis base, donating its electron pair to a Lewis acid, or as a Brønsted-Lowry base by accepting a proton. wikipedia.orgnih.gov This protonation results in the formation of a pyridinium cation. wikipedia.org The basicity of a substituted pyridine is highly dependent on the electronic nature of its substituents. Electron-donating groups increase electron density on the nitrogen, enhancing basicity, while electron-withdrawing groups decrease electron density, weakening basicity. nih.gov

Table 1. Comparison of pKa Values for the Conjugate Acids of Various 4-Substituted Pyridines

CompoundSubstituent at 4-PositionElectronic Effect of SubstituentpKa of Conjugate Acid
4-Methylpyridine-CH₃Electron-Donating5.98 wikipedia.org
Pyridine-HNeutral (Reference)5.25 wikipedia.org
4-Cyanopyridine-CNElectron-Withdrawing1.90 chemicalbook.com
This compound-SO₂CH=CH₂Strongly Electron-WithdrawingEstimated to be <1.90

As a Nucleophile

The lone pair of electrons enables the pyridine nitrogen to function as a nucleophile, attacking electron-deficient centers. wikipedia.org A classic example is the Menshutkin reaction, where pyridine reacts with an alkyl halide to form an N-alkylpyridinium salt. nih.gov However, similar to its basicity, the nucleophilic character of the nitrogen in this compound is substantially diminished. The strong inductive and resonance electron-withdrawing effects of the ethenesulfonyl group make the nitrogen lone pair less available for donation to an electrophile.

Consequently, this compound is expected to be a poor nucleophile. Reactions that proceed readily with pyridine or, more notably, with highly nucleophilic derivatives like 4-(dimethylamino)pyridine (DMAP), would occur much more slowly or require significantly harsher conditions with this compound. acs.orgsoci.org The electron-deficient nature of the ring system, enhanced by the sulfonyl group, makes the carbon atoms of the ring (particularly at positions 2 and 4) more electrophilic and susceptible to nucleophilic attack, a common reactivity pattern for pyridines bearing strong electron-withdrawing groups. nih.govclockss.orgyoutube.com

As a Catalyst

Pyridine and its derivatives are widely used as nucleophilic catalysts, particularly in acylation reactions. soci.orgrsc.org The catalytic cycle involves the nucleophilic attack of the pyridine nitrogen on an electrophilic reagent (e.g., an acyl halide or anhydride) to form a highly reactive intermediate, such as an N-acylpyridinium salt. soci.orgyoutube.com This intermediate is significantly more electrophilic than the initial reagent and is readily attacked by the primary nucleophile (e.g., an alcohol), leading to the acylated product and regeneration of the pyridine catalyst. soci.orgyoutube.com

The efficiency of this catalytic process is directly proportional to the nucleophilicity of the pyridine nitrogen. acs.org Electron-donating groups at the 4-position, as seen in the "super-catalyst" 4-(dimethylamino)pyridine (DMAP), dramatically enhance catalytic activity. soci.orgresearchgate.net Conversely, electron-withdrawing groups decrease the nitrogen's nucleophilicity and thus reduce its catalytic effectiveness. Given the potent deactivating nature of the 4-(ethenesulfonyl) group, this compound would be considered an extremely poor nucleophilic catalyst. Its ability to form the requisite activated pyridinium intermediate would be severely hindered.

Table 2. Relative Catalytic Activity of Substituted Pyridines in Acylation Reactions

CatalystSubstituent at 4-PositionRelative Rate of Catalysis (Approx.)
4-(Dimethylamino)pyridine (DMAP)-N(CH₃)₂~10,000 - 100,000 soci.org
Pyridine-H1 soci.org
Pyridine with EWG (e.g., -CN)-CN&lt;&lt;1
This compound-SO₂CH=CH₂Expected to be extremely low (&lt;&lt;1)

Note: Relative rates are generalized from acylation reaction studies and serve to illustrate the electronic effect of substituents. EWG = Electron-Withdrawing Group.

Applications in Organic Synthesis and Material Science

4-(Ethenesulfonyl)pyridine as a Versatile Synthetic Building Block

The vinyl sulfone group is a pivotal functional group that can act as either a Michael acceptor or a 2π partner in cycloaddition reactions. nih.govresearchgate.netresearchgate.net This dual reactivity makes this compound a highly versatile building block in organic synthesis. Its primary mode of reaction is the conjugate or Michael addition, where a wide array of nucleophiles can be added across the carbon-carbon double bond. nih.govwikipedia.org

The reactivity of olefinic N-heterocycles as Michael acceptors has been well-documented, with compounds like 2- and 4-vinylpyridine (B31050) readily undergoing conjugate additions. nih.govnih.gov The addition of the strongly electron-withdrawing sulfonyl group in this compound further activates the vinyl system, enhancing its reactivity toward even weak nucleophiles. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions, a desirable feature in modern synthetic chemistry.

Table 1: Examples of Michael Addition Reactions with Vinyl Sulfones

Nucleophile Product Type Significance
Thiols (e.g., Cysteine) Thioether adducts Covalent modification of biomolecules, drug delivery. wikipedia.org
Amines Amino adducts Synthesis of functionalized amines and precursors to heterocycles.
Organolithium Reagents Carbon-extended chains Formation of new C-C bonds with organometallic reagents. nih.govnsf.gov
Malonate Esters Functionalized esters Elaboration into a variety of complex organic structures. nih.gov

In addition to its role as a Michael acceptor, the vinyl group can participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions, providing a pathway to complex cyclic and bicyclic structures containing the pyridylsulfonyl moiety. wikipedia.org

Design and Construction of Complex Heterocyclic Systems and Fused Architectures

The inherent reactivity of this compound provides a robust platform for the synthesis of complex heterocyclic and fused ring systems. Vinyl sulfones are recognized as key precursors in the synthesis of various heterocycles, including pyrroles and other fused systems. rsc.org The synthetic strategy often involves an initial Michael addition followed by an intramolecular cyclization reaction.

For instance, a nucleophile can add to the vinyl group, and if the nucleophile contains another reactive site, a subsequent ring-closing reaction can occur to form a new heterocyclic ring. Furthermore, vinyl sulfones can participate in 1,3-dipolar cycloaddition reactions. A notable example involves the reaction of vinyl sulfones with organic azides to produce triazoles, a class of heterocycles with significant applications in medicinal chemistry and materials science. acs.org The pyridine (B92270) ring itself can be used to initiate reactions that generate other reactive species, which in turn lead to the formation of new heterocyclic frameworks. acs.org The synthesis of spirocyclic vinyl sulfones, which feature a rigid three-dimensional geometry, further showcases the utility of this class of compounds in constructing architecturally complex molecules. nih.gov

Precursors for Advanced Functional Materials (e.g., Polymers, Photoresist Materials, Lubricating Oil Additives)

The functional groups present in this compound make it an attractive monomer or precursor for the development of advanced materials with specialized properties.

Polymers: The vinyl group of this compound can undergo polymerization to create polymers with pyridylsulfonyl side chains. Polymers derived from 4-vinylpyridine are known to be synthesized into block copolymers for various applications. researchgate.netmdpi.comrsc.org The incorporation of the sulfonyl group can enhance the thermal stability and modify the solubility of the resulting polymer. Additionally, the sulfonyl fluoride (B91410) analogue, ethenesulfonyl fluoride, is a key component in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a highly efficient method for forming polysulfonates. nih.gov This suggests that derivatives of this compound could be employed in creating a diverse range of functional polymers. The inclusion of pyridine units in polymer backbones, such as in polyimides, is also known to increase solubility and thermal stability. researchgate.net

Photoresist Materials: Vinyl sulfonate-containing polymers have been successfully developed as photoresist materials for 157 nm lithography. titech.ac.jp A copolymer incorporating a vinyl sulfonate monomer demonstrated high sensitivity and the ability to print fine patterns. titech.ac.jp This indicates the potential of structurally similar vinyl sulfone monomers like this compound for applications in advanced photolithography, where high transparency and chemical amplification are crucial.

Lubricating Oil Additives: Sulfur-containing organic compounds are widely used as additives in lubricating oils to enhance their performance under extreme pressure and to provide anti-wear properties. machinerylubrication.comgoogle.com These additives function by reacting with metal surfaces under heat and pressure to form a protective film that prevents direct metal-to-metal contact. caspianchemical.com While direct application of this compound is not explicitly documented, its sulfur content and polarity suggest its potential as a precursor for creating novel anti-wear or extreme pressure additives for lubricants. machinerylubrication.comcaspianchemical.com

Development of Pyridine-Based Ligands in Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal centers, forming a vast array of transition metal complexes. wikipedia.org

In coordination chemistry, pyridine functions as a Lewis base and a weak π-acceptor ligand. wikipedia.org The electronic properties of the pyridine ring can be tuned by introducing substituents. The ethenesulfonyl group at the 4-position of the pyridine ring is strongly electron-withdrawing. This electronic effect reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity.

This modification has significant implications for ligand design:

Modulated Donor Strength: The reduced basicity makes this compound a weaker σ-donor compared to unsubstituted pyridine. This can influence the stability and reactivity of the resulting metal complexes.

Enhanced π-Acidity: The electron-withdrawing group can enhance the π-acceptor character of the pyridine ligand, which can be important for stabilizing low-valent metal centers.

Typically, 4-substituted pyridines coordinate to a metal center in a monodentate fashion through the nitrogen atom. The geometry of the resulting complexes can be linear, tetrahedral, square planar, or octahedral, depending on the metal ion and other coordinating ligands. wikipedia.org While less common, the oxygen atoms of the sulfonyl group could potentially engage in weak secondary interactions with the metal center or form hydrogen bonds in the crystal lattice.

Metal-pyridine complexes are extensively used as catalysts in a wide range of organic transformations. ed.ac.uknih.gov The ligand plays a crucial role in tuning the steric and electronic environment of the metal center, which in turn dictates the catalyst's activity and selectivity.

While specific catalytic applications of metal-4-(ethenesulfonyl)pyridine complexes are not widely reported, the principles of ligand design suggest potential uses. The strong electron-withdrawing sulfonyl group would make the coordinated metal center more Lewis acidic. This could enhance its catalytic activity in reactions such as Friedel-Crafts alkylations or Diels-Alder reactions.

Furthermore, some ligands are "non-innocent," meaning they can participate directly in redox reactions. ed.ac.uknih.gov Research on ruthenium complexes with azopyridine ligands has shown that the ligand can be reduced and oxidized as part of a catalytic cycle for the oxidation of glutathione. ed.ac.uknih.gov This opens the possibility that a this compound ligand could participate in novel redox catalysis, with the vinyl sulfone or the pyridine ring being involved in electron transfer processes.

Strategies for Late-Stage Functionalization of Complex Molecules Utilizing this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex, biologically active molecules at a late step in the synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. The high reactivity and selectivity of the Michael addition make this compound an ideal reagent for LSF.

The vinyl sulfone moiety acts as a covalent modifier by reacting with nucleophilic residues on a target molecule. This is particularly relevant for the modification of biomolecules like proteins, where the thiol group of cysteine residues can readily undergo a thio-Michael addition. wikipedia.org This reaction is often rapid and proceeds under physiological conditions.

Table 2: Application of Vinyl Sulfone Chemistry in Late-Stage Functionalization

Target Molecule Type Nucleophilic Group Covalent Linkage Formed Potential Outcome
Peptides/Proteins Thiol (-SH) from Cysteine Thioether Site-specific protein labeling, enzyme inhibition. nih.gov
Drug Candidates Amine (-NH2), Thiol (-SH) Amino or Thioether SAR studies, improved pharmacokinetic properties.
Natural Products Hydroxyl (-OH), Amine (-NH2) Ether or Amino Creation of novel bioactive derivatives.

The reaction of this compound with a complex molecule introduces a pyridyl-2-sulfonylethyl group. This modification can significantly alter the parent molecule's properties, such as its polarity, solubility, and ability to form hydrogen bonds, potentially leading to improved biological activity or pharmacokinetic profiles. Kinetic studies on vinyl sulfone-functionalized surfaces have demonstrated their utility in immobilizing bioactive ligands, further confirming the robustness of this chemistry for modifying complex systems. nih.gov

Biological Activity Research and Structure Activity Relationships Sar at the Molecular Level

Investigation of Molecular Targets and Biological Pathways Interacted with by Pyridine-Sulfonyl Compounds

Research into pyridine-sulfonyl compounds has revealed their interaction with a variety of molecular targets, leading to the modulation of several biological pathways. A significant area of investigation has been their role as enzyme inhibitors.

Notably, various pyridine-sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs) , a family of metalloenzymes involved in physiological processes such as pH regulation and CO2 transport. Certain isoforms, like CA IX and CA XII, are overexpressed in hypoxic tumors and are considered important targets in cancer therapy. Pyridine-sulfonamides have shown inhibitory activity against these cancer-associated isoforms.

Beyond carbonic anhydrases, other enzymatic targets for pyridine-sulfonyl compounds include:

α-glucosidase , an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type-II diabetes mellitus.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) , enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key approach in the management of Alzheimer's disease.

Cyclooxygenase-2 (COX-2) , an enzyme that plays a significant role in inflammation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

Furthermore, some pyridine-sulfonamide derivatives have been investigated as agonists for the bombesin (B8815690) receptor subtype-3 (BRS-3) , a G-protein coupled receptor implicated in obesity and diabetes. In the context of cancer, these compounds have been shown to interfere with pathways related to cell cycle progression and apoptosis. For instance, potent VEGFR-2 inhibitors among pyridine-sulfonamide hybrids have been demonstrated to induce apoptosis in cancer cells.

Rational Design Principles for Bioactive Pyridine-Sulfonyl Analogs

The rational design of bioactive pyridine-sulfonyl analogs is guided by structure-activity relationship (SAR) studies and computational approaches like molecular docking. A primary principle involves the modification of substituents on both the pyridine (B92270) ring and the sulfonamide group to enhance potency and selectivity for the target molecule.

For carbonic anhydrase inhibitors, a key design principle is the inclusion of a sulfonamide moiety, which is known to coordinate with the zinc ion in the enzyme's active site. The "click" CuAAC reaction has been employed to append various "tails" to the pyridine-sulfonamide scaffold. This strategy aims to create interactions with amino acid residues in the hydrophilic or lipophilic regions of the active site, thereby influencing inhibitory activity and selectivity. For example, the introduction of 1,2,3-triazole substituents of varying lengths at the 4-position of the pyridine ring allows for probing interactions both near the active site and closer to its entrance.

In the design of multi-target agents, such as those for Alzheimer's disease and diabetes, the strategy involves incorporating pharmacophoric features that can interact with multiple enzymes. For instance, the presence of specific benzyl (B1604629) groups on a pyridine tricarbohydrazide scaffold has been shown to influence the inhibitory activity against α-glucosidase, AChE, and BChE.

Computational modeling plays a crucial role in the rational design process. Molecular docking studies are used to predict the binding modes of designed analogs within the active site of a target protein. This allows for the in-silico evaluation of potential interactions and helps in prioritizing compounds for synthesis and biological testing. The design of novel compounds often involves bioisosteric replacement, where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties.

In Vitro Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition, Receptor Agonism/Antagonism via Molecular Binding)

In vitro studies have been instrumental in elucidating the mechanisms by which pyridine-sulfonyl compounds exert their biological effects. A primary mechanism observed is enzyme inhibition , which is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

For carbonic anhydrase inhibitors, a stopped-flow CO2 hydrase assay is commonly used to determine the inhibitory activity of pyridine-sulfonamides against various CA isoforms. These studies have demonstrated that sulfonamide-containing compounds act by directly binding to the zinc ion in the active site of the enzyme. Some coumarin-based pyridine-triazole derivatives have been shown to inhibit CAs through a different mechanism, where they block the entrance of the enzyme's active site cavity.

The inhibitory potential of pyridine-sulfonyl derivatives against other enzymes has also been characterized through in vitro assays:

Inhibition of α-glucosidase, AChE, and BChE is determined using spectrophotometric methods.

The anti-proliferative activity of these compounds against cancer cell lines is evaluated using assays like the MTT assay, which measures cell viability.

In the context of receptor interaction, studies on pyridine-sulfonamides as bombesin receptor subtype-3 (BRS-3) agonists have demonstrated their ability to activate this G-protein coupled receptor. The potency and efficacy of these compounds are determined through cell-based functional assays that measure downstream signaling events upon receptor activation.

The following interactive table summarizes the in vitro inhibitory activities of selected pyridine-sulfonamide derivatives against various enzymes.

Compound TypeTarget EnzymeIC50 / KiReference
Pyridine-sulfonamidehCA IX11.7 nM (Ki)
Pyridine-sulfonamidehCA XII12.7 nM (Ki)
Pyridine-sulfonamideVEGFR-23.6 µM (IC50)
Pyridine 2,4,6-tricarbohydrazide derivativeα-glucosidase25.6 µM (IC50)
Pyridine 2,4,6-tricarbohydrazide derivativeAChE50.2 µM (IC50)
Pyridine 2,4,6-tricarbohydrazide derivativeBChE43.8 µM (IC50)

Elucidation of the Role of Sulfonyl and Pyridine Moieties in Molecular Recognition and Binding Affinity

The sulfonyl and pyridine moieties are critical components of pyridine-sulfonyl compounds that play distinct and synergistic roles in molecular recognition and binding affinity.

The sulfonyl group , particularly in the form of a sulfonamide (-SO2NH2), is a key pharmacophore for interacting with metalloenzymes like carbonic anhydrases. The nitrogen and one of the oxygen atoms of the sulfonamide group coordinate with the zinc ion in the active site, mimicking the transition state of the natural substrate, carbon dioxide. The hydrogen atoms of the sulfonamide can also form hydrogen bonds with nearby amino acid residues, further stabilizing the enzyme-inhibitor complex.

Molecular docking studies have provided valuable insights into the specific interactions of these moieties. For example, in the active site of CA IX, the sulfonamide group anchors the molecule to the zinc ion, while substituents on the pyridine ring can extend into different sub-pockets of the active site, forming additional interactions that enhance binding affinity and selectivity. The interplay between the strong anchoring effect of the sulfonyl group and the diverse interaction potential of the substituted pyridine ring is a cornerstone of the biological activity of this class of compounds.

Advanced Spectroscopic Characterization and Computational Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-(Ethenesulfonyl)pyridine. researchgate.netunl.edu Through ¹H and ¹³C NMR, the precise connectivity of atoms within the molecule can be determined.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring and the vinyl group exhibit characteristic chemical shifts and coupling patterns. The protons on the pyridine ring typically appear as two distinct sets of doublets in the aromatic region, a result of the electron-withdrawing nature of the ethenesulfonyl group. The vinyl protons (-CH=CH₂) give rise to a complex multiplet system due to geminal, cis, and trans couplings. rsc.org

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on known data for similar vinyl sulfones and substituted pyridines. rsc.orgchemicalbook.com

Predicted NMR Data for this compound

print(pd.DataFrame({ 'Nucleus': ['¹H', '¹H', '¹H', '¹³C', '¹³C', '¹³C'], 'Assignment': ['Pyridine H-2, H-6', 'Pyridine H-3, H-5', 'Ethenesulfonyl (-CH=CH₂)', 'Pyridine C-2, C-6', 'Pyridine C-3, C-5', 'Ethenesulfonyl (-CH=CH₂)'], 'Predicted Chemical Shift (δ, ppm)': ['~8.8', '~7.8', '6.0 - 7.0', '~151', '~122', '128 - 140'] }))

Beyond structural confirmation, NMR is also a powerful tool for studying reaction mechanisms. For instance, by monitoring the changes in the NMR spectrum over time, the kinetics of reactions involving the vinyl group, such as Michael additions, can be investigated. beilstein-journals.org This allows for the identification of reaction intermediates and the determination of reaction rates, providing insight into the mechanistic pathway.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) and Infrared (IR) spectroscopy are vital for monitoring reaction progress and confirming the identity of the final product.

Mass Spectrometry (MS) provides the molecular weight of this compound, with high-resolution mass spectrometry (HRMS) offering an exact mass measurement that can be used to determine the elemental formula. The fragmentation pattern observed in the mass spectrum provides structural information that corroborates the proposed structure. MS is particularly effective for online reaction monitoring, allowing for real-time tracking of reactants, intermediates, and products without the need for sample isolation. nih.govmdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The ethenesulfonyl group and the pyridine ring give rise to characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the sulfone (O=S=O) group are particularly prominent. researchgate.netacs.org The C=C and C=N stretching vibrations from the vinyl group and the pyridine ring, respectively, are also readily identifiable. vscht.czpw.edu.pl FTIR spectroscopy is a rapid and effective method for confirming the presence of these key functional groups in the synthesized product. researchgate.net

Characteristic IR Absorption Bands for this compound

print(pd.DataFrame({ 'Functional Group': ['Sulfone (O=S=O)', 'Sulfone (O=S=O)', 'Vinyl (C=C)', 'Pyridine Ring (C=C, C=N)', 'Vinyl (=C-H)'], 'Vibrational Mode': ['Asymmetric Stretch', 'Symmetric Stretch', 'Stretch', 'Ring Stretch', 'Bend'], 'Typical Wavenumber (cm⁻¹)': ['1350 - 1300', '1160 - 1120', '~1620', '1600 - 1450', '~970'] }))

X-ray Crystallography for Precise Molecular Structure and Solid-State Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. redalyc.org This technique can yield a three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsional angles. nih.govst-andrews.ac.uk

Expected Molecular Geometry Parameters from X-ray Crystallography

print(pd.DataFrame({ 'Parameter': ['S=O Bond Length', 'S-C Bond Length', 'C-S-C Bond Angle', 'O-S-O Bond Angle'], 'Expected Value': ['~1.45 Å', '~1.77 Å', '~105°', '~118°'] }))

Note: The values are based on typical data for aryl sulfones and heterocyclic sulfones. st-andrews.ac.uk

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties and Reaction Pathway Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. nih.gov These computational methods can predict a wide range of properties, including molecular orbital energies, electron density distribution, and the stability of different conformations. mdpi.com

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is particularly relevant for this compound, as the ethenesulfonyl group is a known Michael acceptor, and its reactivity is governed by the susceptibility of the vinyl β-carbon to nucleophilic attack. beilstein-journals.org The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com

Calculated Electronic Properties of a Model Pyridyl Vinyl Sulfone

print(pd.DataFrame({ 'Property': ['HOMO Energy', 'LUMO Energy', 'HOMO-LUMO Gap (ΔE)'], 'Typical Calculated Value (eV)': ['-7.0 to -6.5', '-2.5 to -2.0', '4.5 to 5.0'] }))

Note: Values are representative for similar aromatic sulfone structures calculated by DFT methods.

Molecular Modeling and Docking Studies for Predictive Analysis of Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, or ligand, binds to a macromolecular target, typically a protein. nih.gov For this compound, these methods are essential for hypothesizing its mechanism of action as a potential enzyme inhibitor. The vinyl sulfone moiety is a well-known covalent modifier of cysteine residues in protease active sites. nih.govbiorxiv.org

Molecular docking simulations can place this compound into the active site of a target protein, such as a cysteine protease or a kinase, to predict its binding orientation and affinity. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds between the sulfone oxygens or the pyridine nitrogen and amino acid residues, as well as hydrophobic interactions. nih.gov The vinyl group can be positioned near a nucleophilic residue, like cysteine, to facilitate a covalent Michael addition reaction, leading to irreversible inhibition. biorxiv.org Docking studies are instrumental in the rational design of more potent and selective inhibitors by suggesting structural modifications that could enhance binding affinity and reactivity. rdd.edu.iqmdpi.com

Potential Interactions in a Protein Active Site

print(pd.DataFrame({ 'Molecular Moiety': ['Ethenesulfonyl (vinyl group)', 'Ethenesulfonyl (sulfone oxygens)', 'Pyridine Ring'], 'Potential Interaction Type': ['Covalent bond (Michael addition)', 'Hydrogen bonding', 'π-π stacking, hydrogen bonding'], 'Interacting Amino Acid Residue': ['Cysteine', 'Arginine, Lysine, Histidine', 'Phenylalanine, Tyrosine, Tryptophan'] }))

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Protocols for Complex Sulfonyl-Pyridine Derivatives

The synthesis of complex sulfonyl-pyridine derivatives is a rapidly evolving field, with researchers continuously seeking more efficient and selective methods. A promising approach involves the visible-light-induced meta-selective sulfonylation of pyridines. This method utilizes an electron donor-acceptor (EDA) complex between iodide ions and sulfonyl chlorides, proceeding through an oxazino-pyridine intermediate to achieve high C5-selectivity under mild, photocatalyst-free conditions. rsc.org Another established route involves the reaction of phenylsulfonylacetonitrile with α,β-unsaturated nitriles, which yields various pyridine (B92270) derivatives. mdpi.com

Furthermore, the preparation of compounds like 3-ethylsulfonyl-2-pyridine sulfonamide often starts from inexpensive materials such as 2,3-dichloropyridine, highlighting the importance of cost-effective synthetic strategies. google.com The development of novel protocols is crucial for accessing a wider range of structurally diverse sulfonyl-pyridine compounds, which are of significant interest in medicinal chemistry and materials science. nih.gov For instance, recent advancements have focused on creating libraries of nih.govresearchgate.netacs.orgtriazolo[4,3-a]pyridines bearing a sulfonamide fragment for applications such as antimalarial agents. mdpi.com

Table 1: Synthetic Protocols for Sulfonyl-Pyridine Derivatives

Method Reagents Key Features Reference
Visible-light-induced meta-selective sulfonylation Iodide ions, Sulfonyl chlorides Mild, photocatalyst-free, high C5-selectivity rsc.org
Reaction with phenylsulfonylacetonitrile α,β-unsaturated nitriles Versatile for various pyridine derivatives mdpi.com
Nucleophilic substitution 2,3-dichloropyridine, Sulfhydrylization reagent Cost-effective, suitable for industrial production google.com
Multi-step synthesis Primary anilines, Sulfonyl chloride Generation of libraries for screening mdpi.com

Exploration of Uncharted Chemical Transformations and Reactivity Profiles

The vinyl sulfone moiety in 4-(ethenesulfonyl)pyridine is a key functional group that dictates its reactivity, particularly as a Michael acceptor. Vinyl sulfones are known to be reactive towards nucleophiles, especially thiols like the cysteine residues in proteins. nih.govacs.org This reactivity is tunable, and studies on related compounds like 2-sulfonylpyridines have shown that they can act as cysteine-reactive electrophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govacs.orgnih.gov

The reactivity of vinylheteroarenes, including vinyl-pyridines, has been investigated, revealing their potential for selective modification of biomolecules. researchgate.net The electron-withdrawing nature of the sulfonyl group in conjunction with the pyridine ring activates the double bond for nucleophilic attack. Future research will likely focus on exploring less conventional transformations, such as their participation in cycloaddition reactions, radical-mediated processes, and novel cross-coupling methodologies to further expand the synthetic utility of this scaffold.

Table 2: Reactivity Profile of Related Sulfonyl-Containing Heterocycles

Compound Class Reaction Type Reactivity Feature Application Reference
2-Sulfonylpyridines Nucleophilic Aromatic Substitution (SNAr) Cysteine-reactive electrophiles Covalent inhibitors nih.govacs.orgnih.gov
Vinylheteroarenes Michael Addition Selective reaction with thiols Bioconjugation researchgate.net
2-Sulfonylpyrimidines SNAr Tunable reactivity for cysteine arylation Protein modification researchgate.net

Integration of this compound in Advanced Ligand and Catalyst Design for Asymmetric Synthesis

Chiral pyridine-containing ligands are of paramount importance in asymmetric catalysis. nih.gov The development of novel chiral pyridine units (CPUs) that can overcome the challenges of balancing reactivity and stereoselectivity is an active area of research. nih.gov While the direct integration of this compound into ligand scaffolds is not yet widely reported, its electronic properties and potential for post-synthetic modification make it an intriguing candidate for future ligand design.

The sulfonyl group can influence the electronic environment of the pyridine nitrogen, thereby modulating the catalytic activity of a metal center. Furthermore, the vinyl group could serve as a handle for tethering the ligand to a solid support or for introducing additional chiral elements. The design of novel C2-symmetric bipyridine-N,N'-dioxides and planar-chiral oxazole-pyridine N,N-ligands has shown great promise in various asymmetric transformations, and the incorporation of a sulfonyl moiety could lead to the next generation of highly efficient and selective catalysts. dicp.ac.cnnih.govdntb.gov.ua

Interdisciplinary Applications in Chemical Biology and Materials Science

The reactivity of the vinyl sulfone group towards biological nucleophiles positions this compound as a valuable tool in chemical biology. nih.govacs.org Sulfonylated compounds, such as sulfonated acridines, have been utilized as fluorescent tags for protein labeling and in biosensors due to their favorable photophysical properties. mdpi.com The ability of this compound to covalently modify specific amino acid residues, such as cysteine, opens up possibilities for its use as a chemical probe to study protein function, as a component of targeted covalent inhibitors in drug discovery, and in the development of new bioconjugation strategies. nih.govacs.orgnih.gov

In materials science, pyridine derivatives are integral components of various functional materials. The incorporation of the sulfonyl group can impart specific properties such as altered solubility, thermal stability, and electronic characteristics. There is potential for this compound to be used as a monomer in the synthesis of novel polymers with unique optical or electronic properties.

Leveraging Machine Learning and Artificial Intelligence for Predictive Modeling and Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. mdpi.comnih.gov These computational tools can be employed to predict the biological activity of compounds, identify novel drug candidates, and design new materials with desired properties. mdpi.comnih.gov For sulfonyl-pyridine derivatives, AI and ML algorithms can be trained on existing datasets to predict their efficacy as inhibitors of specific biological targets, such as enzymes or receptors. rsc.orgnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(Ethenesulfonyl)pyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation of pyridine derivatives. Key steps include:

  • Coupling Reactions : Use palladium catalysts (e.g., Pd/C) in polar aprotic solvents like DMF to facilitate ethenesulfonyl group attachment .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity .
  • Yield Optimization : Adjust stoichiometry, temperature (e.g., 60–80°C), and reaction time (8–12 hours) based on TLC monitoring .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeYield Range
SulfonylationEthenesulfonyl chloride, DMF, Pd/C, 70°CIntroduce ethenesulfonyl group60–75%
PurificationEthanol/water recrystallizationRemove unreacted starting material85–95% purity

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for pyridine ring protons (δ 7.5–8.5 ppm) and sulfonyl group signals (δ 3.0–3.5 ppm for adjacent CH2_2) .
  • IR : Confirm sulfonyl (S=O) stretches at 1150–1300 cm1^{-1} .
  • X-ray Crystallography : Resolve π-stacking interactions (e.g., 3.6 Å between pyridine rings) and bond angles to validate geometry .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

  • Comparative Assays : Use standardized enzyme inhibition protocols (e.g., IC50_{50} measurements under identical pH/temperature conditions) to minimize variability .
  • Stereochemical Analysis : Verify substituent orientation via NOESY NMR or computational docking, as misassigned configurations can alter binding .
  • Data Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization for affinity) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinities?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., sulfonyl groups forming hydrogen bonds with catalytic residues) .
  • QSAR Studies : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to identify optimal R-group modifications .
  • π–π Stacking Optimization : Adjust aromatic substituents to maximize overlap distances (3.3–3.8 Å) observed in crystal structures .

Q. Table 2: Key Computational Parameters

ParameterTarget RangeImpact on Binding
Docking Score (kcal/mol)≤−8.0High affinity
π–π Distance (Å)3.3–3.8Optimal stacking
Hydrogen Bonds≥2Stability

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.